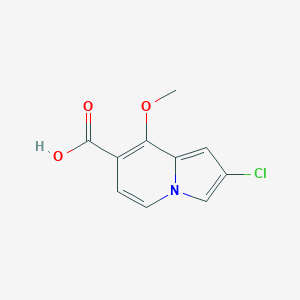
2-Chloro-8-methoxyindolizine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-methoxyindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-Chloro-8-methoxyindolizine-7-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Cyclocondensation: This method involves the reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate.
Cycloaddition: Another approach is the iodine-catalyzed Ortoleva–King reaction, which is compatible with a broad range of functional groups.
Analyse Des Réactions Chimiques
2-Chloro-8-methoxyindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-8-methoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Chloro-8-methoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-Chloro-8-methoxyindolizine-7-carboxylic acid can be compared with other indolizine derivatives:
Indole: Both compounds share a similar core structure, but indole lacks the chlorine and methoxy groups.
Camptothecin: This compound also contains an indolizine core and is known for its anticancer properties.
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing studies continue to uncover its full range of applications and mechanisms of action.
Propriétés
Formule moléculaire |
C10H8ClNO3 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
2-chloro-8-methoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
Clé InChI |
ASEZPCXRJSCRTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN2C1=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


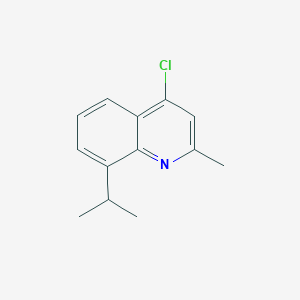


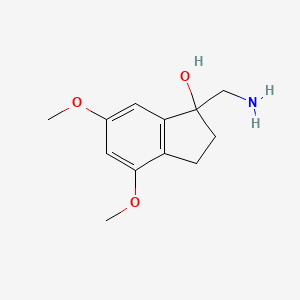
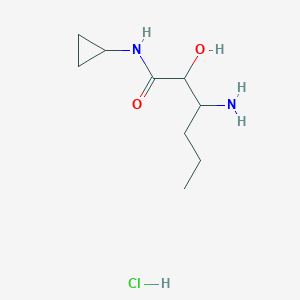

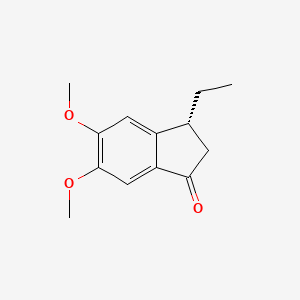

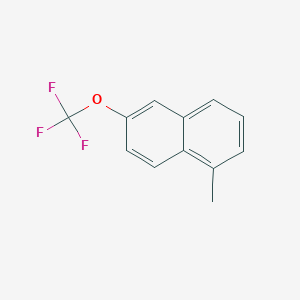


![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
